molecular formula C13H19NO3 B140181 N-Boc-tyramine CAS No. 64318-28-1

N-Boc-tyramine

Cat. No. B140181
M. Wt: 237.29 g/mol
InChI Key: ILNOTKMMDBWGOK-UHFFFAOYSA-N
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Patent
US05068284

Procedure details

A mixture of 68.59 grams (0.5 mol) of tyramine (β-hydroxyphenylethylamine), 109.13 grams (0.5 mol) of di-t-butylcarbonate, 27.83 grams (0.275 mol) of triethylamine and 2700 ml of 80:20 t-butanol:deionized water solution was stirred for 16 hours at room temperature. The volume of the reaction mixture was reduced to 500-600 ml using a rotary evaporator. The viscous solution was extracted three times with 500 ml portions of chloroform. The chloroform extractions were combined, dried with anhydrous sodium sulfate, filtered and the chloroform was removed under reduced pressure. The product crystallized slowly to form a waxy solid and was recrystallized from acetonitrile. Based on method of preparation, there was obtained 116.13 grams (98% yield) of N-t-butoxycarbonyl tyramine (N-BOC-tyramine). The identity of the chainstopper was further confirmed by 1H NMR analysis.
Quantity
68.59 g
Type
reactant
Reaction Step One
Quantity
109.13 g
Type
reactant
Reaction Step One
Quantity
27.83 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]([O:15][C:16](=O)[O:17]C(C)(C)C)([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C.C(O)(C)(C)C>O>[C:11]([O:15][C:16]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)=[O:17])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
68.59 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
109.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
27.83 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2700 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The viscous solution was extracted three times with 500 ml portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the chloroform was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product crystallized slowly
CUSTOM
Type
CUSTOM
Details
to form a waxy solid
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
Based on method of preparation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 116.13 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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